

Foreword: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

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Compound of Interest

Compound Name: *Spiro[3.3]heptan-2-amine hydrochloride*

Cat. No.: B1403994

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In the contemporary landscape of medicinal chemistry, the pursuit of novel chemical matter has led to a strategic pivot from planar, aromatic systems towards three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings joined at a single quaternary carbon, have emerged as privileged structures in this endeavor.[1][2] Their inherent rigidity and well-defined three-dimensional exit vectors offer a unique advantage, enabling precise spatial orientation of pharmacophoric elements to maximize interactions within complex biological targets.[1][2][3] This structural constraint often translates into enhanced binding affinity, improved metabolic stability, and superior selectivity compared to more flexible acyclic or monocyclic analogues.[3][4]

The spiro[3.3]heptane core, in particular, represents a valuable and increasingly popular building block.[5] Its compact and rigid framework serves as a non-collinear bioisostere for phenyl rings, allowing chemists to "escape from flatland" and explore new, under-represented chemical space.[5][6] **Spiro[3.3]heptan-2-amine hydrochloride**, the subject of this guide, is a quintessential example of such a building block. As a primary amine salt, its utility in synthetic and medicinal chemistry is vast, yet its efficacy in a drug development program is fundamentally governed by its core physicochemical properties.

This guide provides a comprehensive technical overview of the key physicochemical properties of **Spiro[3.3]heptan-2-amine hydrochloride**. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also authoritative, field-tested protocols for the empirical determination of these critical parameters. We will delve into

the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Section 1: Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental properties is the bedrock of any successful drug development campaign. These parameters dictate everything from synthetic strategy and formulation design to pharmacokinetic behavior.

Molecular Identity and Structure

Spiro[3.3]heptan-2-amine hydrochloride is the salt formed from the basic spirocyclic amine and hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical sciences to improve the solubility and stability of amine-containing compounds. [\[7\]](#)

Caption: Chemical Structure of **Spiro[3.3]heptan-2-amine Hydrochloride**.

Summary of Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of **Spiro[3.3]heptan-2-amine hydrochloride**. It is critical to note that while computational models provide valuable estimates, empirically determined data (designated as N/A where not publicly available) are essential for regulatory submissions and definitive decision-making.

Property	Value	Data Type	Source(s)
CAS Number	1416439-08-1	Identifier	PubChem, Sigma-Aldrich[8][9][10]
Molecular Formula	C ₇ H ₁₄ ClN	Structural	PubChem[8]
Molecular Weight	147.65 g/mol	Physical	ChemScene[11]
Physical Form	Solid	Physical	Sigma-Aldrich[9][10]
Melting Point	Not Available (N/A)	Physical	-
Aqueous Solubility	Not Available (N/A)	Physicochemical	-
pKa (of conjugate acid)	Not Available (N/A)	Physicochemical	-
LogP (Partition Coefficient)	1.70	Computed	ChemScene[11]
LogD at pH 7.4	Not Available (N/A)	Physicochemical	-

Section 2: Authoritative Protocols for Experimental Characterization

For a molecule like **Spiro[3.3]heptan-2-amine hydrochloride**, three physicochemical parameters are paramount for predicting its behavior in a physiological system: aqueous solubility, the acid dissociation constant (pKa), and lipophilicity (LogD). The following sections provide detailed, self-validating protocols for their determination.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

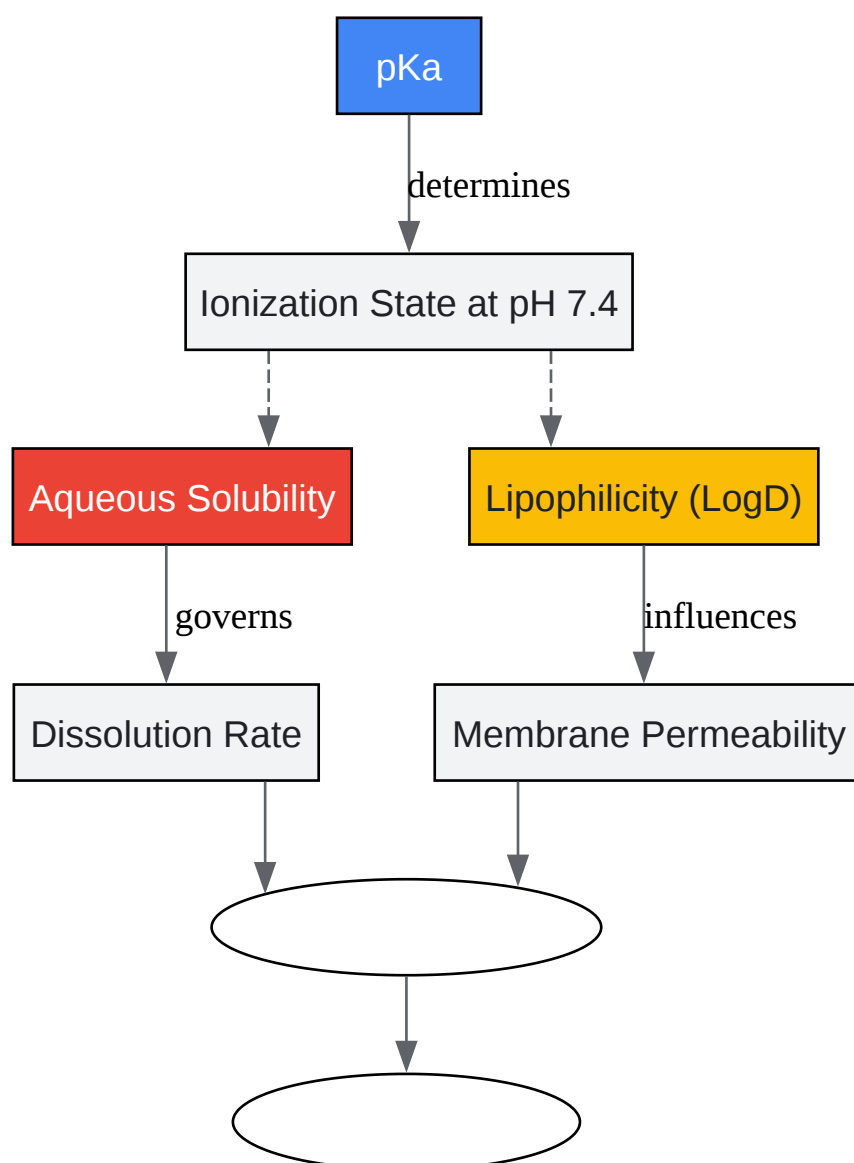
Rationale & Expertise: The thermodynamic equilibrium solubility is the most relevant measure for drug development, as it represents the true saturation point of a compound in a given medium. The shake-flask method is the universally recognized "gold standard" for this determination due to its accuracy and direct measurement of equilibrium.[12][13] Kinetic

solubility assays, while faster, can often overestimate solubility and are better suited for high-throughput screening rather than lead optimization.^[14]

Methodology:

- Preparation of Saturated Solution:
 - Add an excess amount of **Spiro[3.3]heptan-2-amine hydrochloride** (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the test medium (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material is essential to ensure saturation.^[15]
- Equilibration:
 - Seal the vials and place them in a thermostatic shaker bath set to a controlled temperature (typically 25°C for standard measurements or 37°C for physiological relevance).
 - Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is standard; the exact time should be confirmed by preliminary experiments where concentration is measured at various time points until it plateaus.^[16]
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed at the same temperature to permit the settling of undissolved solid.
 - To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).^[16]
- Sample Analysis:
 - Carefully withdraw an aliquot of the clear supernatant. Causality: It is critical not to disturb the solid pellet to avoid erroneously high concentration readings.
 - Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
 - Accurately dilute the filtered sample with a suitable mobile phase for quantification.

- Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve must be generated using standards of known concentration.
- Data Reporting:
 - Calculate the solubility from the measured concentration and the dilution factor. Express the final value in units of mg/mL or $\mu\text{g/mL}$.
 - The experiment must be performed in at least triplicate to ensure reproducibility, with the final result reported as the mean \pm standard deviation.[\[16\]](#)



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